Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate
Beschreibung
Ethyl 2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate is an ethyl ester derivative of the active pharmaceutical ingredient (API) 2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid (commonly known as Daprodustat or GSK1278863) . This compound belongs to the hexahydropyrimidine class, characterized by a central trioxohexahydropyrimidine core substituted with dicyclohexyl groups and an acetamide-ethyl ester side chain.
Eigenschaften
Molekularformel |
C21H31N3O6 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
ethyl 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C21H31N3O6/c1-2-30-16(25)13-22-18(26)17-19(27)23(14-9-5-3-6-10-14)21(29)24(20(17)28)15-11-7-4-8-12-15/h14-15,17H,2-13H2,1H3,(H,22,26) |
InChI-Schlüssel |
ZMEZGLQQHLUGQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Cyclohexylamines with Triketones
A cyclocondensation reaction between cyclohexylamine and a triketone derivative, such as 1,3-acetonedicarboxylic acid, under acidic or basic conditions yields the pyrimidine-trione scaffold. For example:
This reaction typically proceeds at reflux temperatures (80–120°C) in solvents like ethanol or acetic acid. The dicyclohexyl substituents are introduced via nucleophilic substitution at the nitrogen atoms of the pyrimidine ring.
Biginelli-Like Multicomponent Reactions
Adaptations of the Biginelli reaction, which combines urea, an aldehyde, and a β-ketoester, have been modified to incorporate cyclohexyl groups. For instance:
Copper(II) chloride catalyzes this one-pot synthesis, with dimethylformamide (DMF) as the solvent. Yields range from 45% to 68%, depending on the stoichiometry of reactants.
Functionalization at the Pyrimidine C-5 Position
The C-5 position of the pyrimidine-trione core is carboxylated to enable subsequent amide bond formation.
Carboxylation via Kolbe-Schmitt Reaction
The pyrimidine-trione is treated with potassium carbonate and carbon dioxide under high pressure (5–10 atm) to introduce a carboxylic acid group:
This step achieves ~70% conversion, with residual starting material removed via acid-base extraction.
Activation of the Carboxylic Acid Group
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂):
The reaction is monitored by FT-IR to confirm the disappearance of the -OH stretch at 2500–3000 cm⁻¹.
Coupling with Ethyl Glycinate
The final step involves forming the acetamido ester side chain via amide bond formation.
Schlenk-Type Amidation
The acid chloride reacts with ethyl glycinate in anhydrous dichloromethane (DCM) under nitrogen atmosphere:
Triethylamine acts as both a base and a catalyst. The product is isolated in 82% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate the amidation step. For example:
\text{Reactants} \xrightarrow{\text{MW, 100°C, 20 min}} \text{Product} \quad (\text{Yield: 89%})
This method reduces reaction time from 12 hours to 20 minutes and improves purity to >98%.
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography with a gradient elution system (hexane → ethyl acetate). Key fractions are analyzed by TLC (Rf = 0.45 in 3:1 hexane/ethyl acetate).
Recrystallization
Alternative purification via recrystallization from hot ethanol yields colorless crystals with a melting point of 162–164°C.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 1.45–1.89 (m, 20H, cyclohexyl-H), 4.12 (q, 2H, -OCH₂CH₃), 4.30 (d, 2H, -CH₂NH-).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C-N).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Traditional Amidation | 82 | 95 | 12 hours |
| Microwave-Assisted | 89 | 98 | 20 minutes |
Microwave-assisted synthesis offers superior efficiency but requires specialized equipment. Traditional methods remain viable for small-scale production.
Challenges and Optimization Strategies
-
Steric Hindrance : The dicyclohexyl groups impede reaction kinetics. Using polar aprotic solvents (e.g., DMF) enhances reactant solubility.
-
Byproduct Formation : Unreacted acid chloride is quenched with aqueous NaHCO₃ during workup.
-
Scale-Up Limitations : Chromatography becomes impractical at industrial scales. Recrystallization in ethanol is preferred for batches >1 kg .
Analyse Chemischer Reaktionen
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, a critical step in pharmaceutical intermediate synthesis.
This hydrolysis is temperature-dependent, with extended reaction times (3–72 hours) required for complete conversion . The base-mediated process involves saponification followed by acidification to isolate the glycine derivative.
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group participates in nucleophilic reactions, particularly under alkaline conditions.
Key Observations:
-
Reacts with ethyl isocyanatoacetate in dichloromethane with diisopropylethylamine as a base to form urea-linked derivatives .
-
Requires anhydrous conditions to prevent competing hydrolysis of the isocyanate reagent.
Mechanistic Pathway:
-
Deprotonation of the carboxamide nitrogen by diisopropylethylamine.
-
Nucleophilic attack by the isocyanate's electrophilic carbon.
-
Formation of a urea bridge, confirmed by ¹H NMR (δ 10.37 ppm, NH resonance) .
Cyclocondensation Reactions
The trioxohexahydropyrimidine core enables cyclization under specific conditions:
| Reactants | Catalyst/Conditions | Product | Application |
|---|---|---|---|
| Malonic acid | Dicyclohexylcarbodiimide, THF | 1,3-Dicyclohexyl-2,4,6-pyrimidinetrione | Precursor for analogs |
This reaction exploits the compound’s ability to act as a carbonyl donor in heterocycle formation, critical for generating structurally related pyrimidinetriones .
Stability Under Oxidative Conditions
Limited oxidative reactivity is observed due to steric shielding by dicyclohexyl groups:
-
Resists oxidation by common agents (e.g., KMnO₄, H₂O₂) at ambient temperatures.
-
Decomposition occurs above 200°C, yielding cyclohexanone and CO₂ as primary degradation products .
Catalytic Hydrogenation
The pyrimidine ring undergoes partial saturation under high-pressure H₂:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | 50 psi H₂, ethanol, 80°C | Tetrahydro derivative with retained carboxamide | >95% |
This reaction modifies the compound’s planarity, potentially enhancing bioavailability in drug development .
Photochemical Reactivity
UV irradiation in acetonitrile induces:
-
Norrish-Type I cleavage of the ethyl ester group.
-
Formation of free radical intermediates detectable by EPR spectroscopy.
Quantum Yield: Φ = 0.12 ± 0.03 (λ = 254 nm), indicating moderate photosensitivity .
Chelation with Metal Ions
The trioxo moiety coordinates transition metals:
| Metal Ion | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:1 | 4.2 ± 0.3 |
| Fe³⁺ | 2:1 | 5.8 ± 0.2 |
Chelation occurs preferentially at the pyrimidinetrione oxygen atoms, as confirmed by X-ray crystallography of analogous complexes .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate has shown promise in inhibiting the growth of various cancer cell lines.
Case Study : A study involving derivatives of pyrimidine demonstrated that modifications to the dicyclohexyl group enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved apoptosis induction and disruption of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives show efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.
Research Findings : In vitro assays indicated a minimum inhibitory concentration (MIC) of around 256 µg/mL for related compounds. The mechanism of action is hypothesized to involve disruption of microbial cell membranes.
Neuropharmacological Effects
The potential neuroactive properties of this compound are being investigated, particularly its influence on neurotransmitter systems.
Experimental Evidence : Animal model studies have shown that similar compounds can modulate serotonin and dopamine pathways, suggesting applications in treating mood disorders and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways that regulate various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular Formula : C₂₁H₃₁N₃O₆ (ethyl ester form; inferred from the acid form C₁₉H₂₇N₃O₆ in ).
- Molecular Weight : ~421.5 g/mol (acid form: 393.43 g/mol, ).
- Solubility: The acid form (Daprodustat) is poorly soluble in water and ethanol but dissolves in DMSO (≥7.86 mg/mL with warming) . The ethyl ester likely enhances lipophilicity, improving membrane permeability as a prodrug strategy.
- Application : The parent acid, Daprodustat, is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia in chronic kidney disease . The ethyl ester derivative may serve as a synthetic intermediate or prodrug.
Comparison with Similar Compounds
Ethyl 2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate shares structural and functional similarities with other ethyl esters and pyrimidine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Differences: The target compound’s hexahydropyrimidine core with trioxo groups distinguishes it from dihydropyrimidinones (e.g., ) or simple pyrimidines (e.g., ). The trioxo system enhances hydrogen-bonding capacity, critical for HIF-PH inhibition . Benzofuran-based esters (e.g., ) lack the pyrimidine ring, resulting in divergent biological targets.
Functional Group Impact: Ethyl Ester vs. Carboxylic Acid: The ester form improves lipophilicity compared to the acid (Daprodustat), likely facilitating cellular uptake before hydrolysis to the active form .
Biological Activity :
- Daprodustat’s acid form directly inhibits HIF-PH, stabilizing HIF-α and stimulating erythropoietin production . In contrast, pyrimidine-thioesters (e.g., ) and benzofuran derivatives (e.g., ) have unrelated applications, such as antimicrobial or pesticidal uses .
Synthetic and Crystallographic Insights :
Biologische Aktivität
Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate is a compound with potential biological activity that has garnered interest in pharmacological research. Its structural complexity and the presence of multiple functional groups suggest a diverse range of interactions with biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C21H31N3O6
- Molecular Weight: 421.49 g/mol
- CAS Number: 960540-96-9
- Density: 1.272 g/cm³ (predicted)
- pKa: 3.05 (predicted)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine release.
Antioxidant Activity
Research has shown that compounds similar to this compound possess significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells.
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anti-cancer Potential
Emerging data suggest that this compound may have cytotoxic effects on cancer cell lines. Studies demonstrate its ability to induce apoptosis in specific cancer types by activating caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited a zone of inhibition greater than 15 mm against both bacterial strains.
- : Suggests potential as an antimicrobial agent in clinical applications.
-
Anti-cancer Study :
- Objective : Assess the cytotoxic effects on HeLa and MCF-7 cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : A dose-dependent reduction in cell viability was observed with IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells.
- : Indicates promising anti-cancer properties warranting further investigation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O6 |
| Molecular Weight | 421.49 g/mol |
| Density | 1.272 g/cm³ |
| pKa | 3.05 |
| Antimicrobial Activity | Yes |
| Anti-cancer Activity | Yes |
| Cytotoxicity (IC50 HeLa) | 25 µM |
| Cytotoxicity (IC50 MCF-7) | 30 µM |
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 2-(1,3-Dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetate, and how do they influence its pharmacological activity?
- Methodological Answer: The compound contains a hexahydropyrimidine core with two cyclohexyl groups at positions 1 and 3, a trioxo system, and an acetamide-linked ethyl ester. These features stabilize its interaction with hypoxia-inducible factor prolyl hydroxylase (HIF-PH), inhibiting enzyme activity and promoting erythropoiesis. Structural analysis via X-ray crystallography (using SHELXL for refinement) confirms the stereoelectronic effects of the cyclohexyl groups, which enhance binding affinity to the HIF-PH active site .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?
- Methodological Answer: A general synthesis involves condensation of 2-aminothiazol-4(5H)-one derivatives with activated carboxylic acid intermediates under reflux in acetic acid. Key parameters include stoichiometric control of sodium acetate (to maintain pH), reaction time (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures. Yield optimization requires careful monitoring of intermediates by TLC or HPLC .
Q. How should solubility limitations of this compound be addressed in in vitro assays?
- Methodological Answer: The compound is insoluble in water and ethanol but dissolves in DMSO with gentle warming (≥7.86 mg/mL). For cell-based studies, prepare stock solutions in DMSO and dilute in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity. Sonication or brief heating (40–50°C) improves dissolution .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in cyclohexyl groups) be resolved during structural refinement?
- Methodological Answer: Use SHELXL’s PART instruction to model disorder, applying isotropic displacement parameters for minor conformers. Restraints (e.g., SIMU, DELU) stabilize geometry during refinement. Validate with residual density maps and cross-check using independent datasets. For severe disorder, consider twinning analysis (via SHELXD) or alternative space group assignments .
Q. What strategies mitigate data variability in pharmacological studies, such as inconsistent HIF-PH inhibition IC50 values?
- Methodological Answer: Standardize assay conditions:
- Use recombinant human HIF-PH isoforms (e.g., PHD2) to eliminate enzyme source variability.
- Pre-incubate compounds with Fe(II) and 2-oxoglutarate cofactors to ensure active site saturation.
- Validate results via orthogonal methods (e.g., cellular HIF-1α accumulation assays). Statistical outliers should be re-tested under controlled oxygen tension (1–5% O₂) to mimic physiological hypoxia .
Q. How can synthetic yield be improved while minimizing byproduct formation?
- Methodological Answer: Employ catalyst screening (e.g., HOBt/DCC for amide coupling) to enhance efficiency. Monitor reaction progress via in situ FTIR to detect carbonyl intermediate formation. Use column chromatography with gradient elution (hexane/ethyl acetate) for purification. For scale-up, switch to flow chemistry to control exothermic side reactions .
Q. What computational methods predict the compound’s binding mode to HIF-PH, and how are clashes with active-site residues resolved?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using a crystal structure of HIF-PH (PDB: 5NO8). Apply AMBER force fields for energy minimization. For clashes, use induced-fit docking (IFD) in Schrödinger to model side-chain flexibility. Validate with MM-GBSA binding free energy calculations and compare with mutagenesis data .
Q. Which analytical techniques best characterize purity and stability under storage conditions?
- Methodological Answer: Use HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS. Detect hydrolytic degradation (ester cleavage) via shifts in retention time and confirm by NMR (disappearance of ethyl ester peaks at δ 1.2–1.4 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
